molecular formula C18H14O4 B8537727 Dimethyl 5-phenylethynylisophthalate CAS No. 217655-36-2

Dimethyl 5-phenylethynylisophthalate

Cat. No.: B8537727
CAS No.: 217655-36-2
M. Wt: 294.3 g/mol
InChI Key: MFUCJGRHFRTUDY-UHFFFAOYSA-N
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Description

Dimethyl 5-phenylethynylisophthalate (C₁₈H₁₄O₄) is an aromatic diester derivative of isophthalic acid, featuring a phenylethynyl substituent at the 5-position of the benzene ring. This compound is structurally characterized by two methyl ester groups at the 1- and 3-positions and a phenylethynyl (–C≡C–C₆H₅) group at the 5-position. The phenylethynyl moiety introduces steric bulk and electronic effects, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

217655-36-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

dimethyl 5-(2-phenylethynyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-10-14(11-16(12-15)18(20)22-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3

InChI Key

MFUCJGRHFRTUDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between dimethyl 5-phenylethynylisophthalate and its analogs:

Compound Molecular Formula Substituent (5-position) Molecular Weight (g/mol) Applications Safety/Handling
This compound C₁₈H₁₄O₄ Phenylethynyl (–C≡C–C₆H₅) 318.31 Potential catalyst ligand, polymer precursor (inferred from analogs) Limited data; likely requires standard organic handling (gloves, ventilation)
Dimethyl 5-ethynylisophthalate C₁₂H₁₀O₄ Ethynyl (–C≡CH) 218.21 Pd/Ru-catalyzed cross-coupling, alkylation reactions, metal chelation Store at room temperature, avoid light; no acute toxicity reported
Dimethyl 5-iodoisophthalate C₁₀H₉IO₄ Iodo (–I) 320.09 Halogenated intermediate for Suzuki-Miyaura coupling Hazardous upon inhalation; use protective masks and local exhaust systems
Diethyl phthalate C₁₂H₁₄O₄ Ethyl ester (–COOEt) 222.24 Plasticizer, solvent Low acute toxicity; well-characterized environmental fate

Key Findings from Comparative Analysis :

Substituent Effects on Reactivity: The phenylethynyl group in this compound enhances steric hindrance compared to the smaller ethynyl (–C≡CH) group in dimethyl 5-ethynylisophthalate. This may reduce catalytic activity in sterically sensitive reactions but improve thermal stability in polymer matrices . The iodo substituent in dimethyl 5-iodoisophthalate facilitates halogen-bonding interactions, making it advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethynyl/phenylethynyl groups are more suited for alkyne-based coupling (e.g., Sonogashira) .

Thermal and Chemical Stability :

  • Methyl esters (as in this compound) generally exhibit higher hydrolytic stability than ethyl esters (e.g., diethyl phthalate), which are prone to esterase-mediated degradation .

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